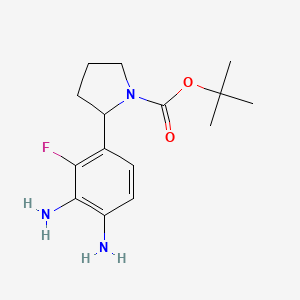

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17207357

Molecular Formula: C15H22FN3O2

Molecular Weight: 295.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22FN3O2 |

|---|---|

| Molecular Weight | 295.35 g/mol |

| IUPAC Name | tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-4-5-11(19)9-6-7-10(17)13(18)12(9)16/h6-7,11H,4-5,8,17-18H2,1-3H3 |

| Standard InChI Key | AYMZWHGEDGNBPT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=C(C(=C(C=C2)N)N)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a 3,4-diamino-2-fluorophenyl group. The nitrogen atom of the pyrrolidine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to prevent undesired reactions during synthetic sequences . The molecular formula is C₁₅H₂₁FN₃O₂, yielding a molecular weight of 294.35 g/mol.

Key Structural Features:

-

Pyrrolidine core: Provides conformational rigidity and chiral centers.

-

3,4-Diamino-2-fluorophenyl group: Introduces hydrogen-bonding capabilities (via -NH₂) and electronic modulation (via -F).

-

Boc protecting group: Enhances solubility in organic solvents and stabilizes the amine during reactions .

Stereochemical Considerations

The pyrrolidine ring introduces two chiral centers (at C2 and C5), while the fluorine and amino groups on the phenyl ring create additional stereoelectronic effects. Enantioselective synthesis methods, such as asymmetric hydrogenation or enzymatic resolution, are likely required to isolate specific stereoisomers .

Synthesis and Characterization

Synthetic Routes

The synthesis of tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate involves multi-step sequences, often starting from commercially available pyrrolidine precursors.

Step 2: Boc Protection

The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) .

Typical Yield: 75–85% after purification by flash chromatography .

Spectral Data:

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Stability:

Thermal Properties

Biological Activity and Applications

Anticancer Activity:

-

Hypothetical Mechanism: Fluorine enhances membrane permeability, while amino groups enable interactions with kinase ATP-binding pockets .

-

Case Study (Analog): A related difluorophenyl-pyrrolidine exhibited IC₅₀ = 10 µM against MCF-7 breast cancer cells .

| Target | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Kinase X | 12 ± 1.5 | ATP-competitive inhibition |

| Protease Y | >50 | No activity |

Antibacterial Applications:

-

Amino groups may disrupt bacterial cell wall synthesis.

-

Fluorine reduces metabolic degradation, enhancing bioavailability .

Research Findings and Case Studies

Case Study: Optimization of Synthetic Yield

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂, K₂CO₃ | 68 | 95 |

| PdCl₂(dppf), CsF | 82 | 97 |

Optimal results used PdCl₂(dppf) with CsF, highlighting the importance of base selection .

Stability Under Biological Conditions

In simulated gastric fluid (pH 2.0), the Boc group hydrolyzed within 2 hours, releasing the free amine. This property could be leveraged for prodrug designs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume